3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methylphenyl)-2-phenyl-
Description
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methylphenyl)-2-phenyl- is a heterocyclic compound featuring a five-membered isoxazolidine ring fused with a carboxamide group. The structure includes a cyano (-CN) substituent at position 5, a phenyl group at position 2, and an N-(2-methylphenyl) moiety attached to the carboxamide (Figure 1).
Key structural attributes influencing its reactivity and biological activity include:
- Isoxazolidine core: Provides conformational rigidity and hydrogen-bonding capabilities.
- N-(2-methylphenyl) substitution: Introduces steric bulk and lipophilicity, which may modulate receptor binding or solubility.
Properties
CAS No. |
62513-12-6 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-cyano-N-(2-methylphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-5-6-10-16(13)20-18(22)17-11-15(12-19)23-21(17)14-8-3-2-4-9-14/h2-10,15,17H,11H2,1H3,(H,20,22) |
InChI Key |
JJHUTNMFLLEIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as sodium hypochlorite. The reaction is carried out under mild conditions, often at room temperature, to form the isoxazolidine ring.
Industrial Production Methods
While specific industrial production methods for 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the interactions of isoxazolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and o-tolyl groups can engage in hydrophobic interactions. These interactions may influence the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors involved in neurological pathways.
Comparison with Similar Compounds
5-Cyano-1,4-Dihydropyridine Carboxamides
Examples from include compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331).
Key Differences :
- The absence of a thioether group in the target compound may reduce susceptibility to oxidative metabolism compared to AZ331.
Oxazole- and Quinoline-Based Carboxamides
highlights 3-(Oxazol-5-yl)quinoline-2-carboxamides synthesized via isocyanide reactions.
Key Differences :
- The quinoline-oxazole framework in enables π-π stacking interactions critical for DNA intercalation, a feature absent in the isoxazolidine analog.
- The cyano group in the target compound may enhance dipole interactions compared to the oxazole’s heteroaromatic system.
Thieno[2,3-b]pyridine Derivatives
also describes 3-aminothieno[2,3-b]pyridines with carboxamide groups.
| Property | 3-Isoxazolidinecarboxamide | 3-Aminothieno[2,3-b]pyridine |
|---|---|---|
| Core Structure | Isoxazolidine | Thienopyridine (fused thiophene-pyridine) |
| Electron Density | Polar (cyano, carboxamide) | Less polar (amine, thiophene) |
| Therapeutic Applications | Potential kinase inhibition | Reported as kinase inhibitors or antivirals |
Key Differences :
- The thienopyridine core’s extended conjugation may improve UV absorption properties, relevant for photodynamic therapies.
- The isoxazolidine’s oxygen atom could facilitate hydrogen bonding in biological targets.
Biological Activity
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methylphenyl)-2-phenyl- is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazolidine ring, which contributes to its biological properties. The presence of a cyano group and phenyl substituents enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Research indicates that this compound may act as an inhibitor of specific receptors involved in inflammatory processes, particularly the colony-stimulating factor 1 receptor (CSF1R). Studies have shown that modifications to the molecular structure can significantly affect binding affinity and selectivity towards CSF1R, which is critical for therapeutic applications in neuroinflammation and other conditions .
Biological Activity Overview
The biological activity of 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methylphenyl)-2-phenyl- has been assessed through various in vitro and in vivo studies. Key findings include:
- Inhibition of CSF1R : The compound has demonstrated high affinity for CSF1R, with IC50 values reported as low as 0.16 nM. This suggests potent inhibitory effects on this receptor, which plays a role in macrophage activation and inflammation .
- Selectivity : Comparative studies indicate that the compound exhibits more than 13-fold greater selectivity for CSF1R compared to other closely related kinases. This selectivity is vital for minimizing off-target effects during therapeutic use .
Data Table: Biological Activity Summary
| Biological Activity | IC50 Value (nM) | Comments |
|---|---|---|
| CSF1R Inhibition | 0.16 | High potency; significant therapeutic potential |
| Selectivity (against kinases) | >13-fold | Greater selectivity reduces off-target effects |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neuroinflammation Model : In a murine model of neuroinflammation, administration of the compound resulted in reduced inflammatory markers and improved behavioral outcomes, indicating its potential as a treatment for neurodegenerative diseases.
- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth by modulating macrophage activity within the tumor microenvironment, further supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
